molecular formula C12H11FN2O2S B4741002 1-(2-fluorophenyl)-N-3-pyridinylmethanesulfonamide

1-(2-fluorophenyl)-N-3-pyridinylmethanesulfonamide

Cat. No. B4741002
M. Wt: 266.29 g/mol
InChI Key: FCFLIERKPYUSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-3-pyridinylmethanesulfonamide, commonly known as PF-04457845, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as P2X7 receptor antagonists, which are being investigated for their role in treating various diseases.

Mechanism of Action

PF-04457845 works by blocking the P2X7 receptor, a protein that is involved in the immune response and inflammation. By blocking this receptor, PF-04457845 can reduce inflammation and pain, making it a potential treatment for a variety of diseases.
Biochemical and Physiological Effects:
Studies have shown that PF-04457845 can reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain. It has also been shown to improve symptoms in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of PF-04457845 is that it has been extensively studied and has a well-understood mechanism of action. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are many potential future directions for research on PF-04457845. One area of interest is its potential role in treating other inflammatory diseases, such as multiple sclerosis and psoriasis. Another area of interest is its potential use as a painkiller, either alone or in combination with other drugs. Additionally, further research is needed to determine the safety and efficacy of PF-04457845 in humans.

Scientific Research Applications

PF-04457845 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its role in treating various diseases, including rheumatoid arthritis, neuropathic pain, and inflammatory bowel disease.

properties

IUPAC Name

1-(2-fluorophenyl)-N-pyridin-3-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-12-6-2-1-4-10(12)9-18(16,17)15-11-5-3-7-14-8-11/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFLIERKPYUSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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